molecular formula C26H35N3O2 B2368990 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922137-11-9

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2368990
CAS No.: 922137-11-9
M. Wt: 421.585
InChI Key: LNUSVBBZBOPLCJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a butoxy group and a side chain containing indoline and pyrrolidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with 4-butoxybenzoic acid, it is converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with an amine derivative containing the indoline and pyrrolidine moieties under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the indoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or indoline derivatives.

Scientific Research Applications

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the pyrrolidine moiety.

    4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide: Contains an acetamide group instead of a benzamide group.

Uniqueness

4-butoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-butoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-3-4-17-31-23-10-7-20(8-11-23)26(30)27-19-25(29-14-5-6-15-29)21-9-12-24-22(18-21)13-16-28(24)2/h7-12,18,25H,3-6,13-17,19H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUSVBBZBOPLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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